N-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a morpholine ring and an acetamide side chain substituted with a 2-fluorophenyl group. This structure combines multiple pharmacophores:
- Thiazolo[4,5-d]pyrimidine: A bicyclic system known for its role in kinase inhibition and antimicrobial activity .
- Morpholine: Enhances solubility and bioavailability via its polar oxygen atom, a common strategy in drug design .
- 2-Fluorophenyl acetamide: The fluorine atom modulates electronic properties and metabolic stability, while the acetamide linker provides conformational flexibility for target binding .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c18-11-3-1-2-4-12(11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXSJBHHVHGPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Replacing the thiazolo core with triazolo (as in ) introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity.
- The 2-fluorophenyl group in the target compound may improve metabolic stability compared to the chlorophenyl analogue in , as fluorine is less prone to forming reactive metabolites.
- Morpholine substitution enhances water solubility relative to benzyl or coumarin derivatives .
Morpholine-Containing Analogues
Key Observations :
- The morpholin-4-yl-ethoxy group in extends the molecule’s reach in binding pockets, whereas the target compound’s direct morpholine attachment may favor compact binding.
Acetamide-Linked Analogues
Key Observations :
- The target compound’s thiazolo[4,5-d]pyrimidine core may offer greater steric bulk than pyrimidinone or triazolo[1,5-a]pyrimidine systems, influencing target selectivity .
- Sulfonamide-linked compounds (e.g., ) prioritize hydrogen-bonding interactions, whereas the acetamide linker in the target compound balances flexibility and hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
